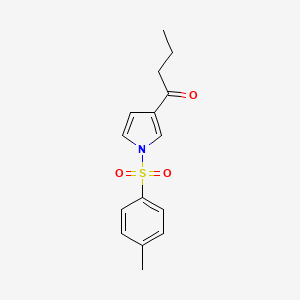

3-Butanoyl-1-tosylpyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-3-4-15(17)13-9-10-16(11-13)20(18,19)14-7-5-12(2)6-8-14/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZICTACJYTUCHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742672 | |

| Record name | 1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132649-21-8 | |

| Record name | 1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological activity of 3-acyl-1-tosylpyrrole derivatives

An In-Depth Technical Guide to the Synthesis and Anticancer Activity of 3-Aroyl-Pyrrole Scaffolds Derived from 3-Acyl-1-Tosylpyrrole Intermediates

Executive Summary

The pyrrole ring is a privileged heterocyclic structure that forms the core of numerous biologically active compounds.[1][2] This guide focuses on a particularly potent class of synthetic pyrrole derivatives: 3-aroyl-pyrroles, which have emerged as formidable anticancer agents. The primary mechanism underpinning their activity is the inhibition of tubulin polymerization, a critical process for cell division, thereby inducing mitotic arrest and apoptosis in cancer cells.[3][4]

From a synthetic chemistry perspective, the regioselective introduction of functional groups onto the pyrrole ring is a significant challenge. This guide elucidates the strategic importance of 3-acyl-1-tosylpyrrole derivatives as pivotal intermediates. The use of the electron-withdrawing N-tosyl group is a cornerstone of the synthetic strategy, serving to protect the nitrogen and direct electrophilic acylation specifically to the C-3 position. This control is paramount for building the pharmacophore required for potent biological activity.

This document provides researchers, chemists, and drug development professionals with a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships of this compound class. It includes field-proven experimental protocols for synthesis and biological evaluation, ensuring that the described methods are robust and reproducible.

The Pyrrole Scaffold in Oncology Drug Discovery

Heterocyclic compounds are the bedrock of medicinal chemistry, and the five-membered nitrogen-containing pyrrole ring is a recurring motif in a vast array of pharmacologically active agents.[1] Its structural versatility and ability to engage in various biological interactions have made it a focal point for drug design. In oncology, pyrrole derivatives have demonstrated significant therapeutic potential, targeting various cellular pathways to exert cytotoxic effects against cancer cells.[5]

Among these, compounds featuring a 3-aroyl substituent have shown exceptional promise. This structural feature is often associated with potent inhibition of tubulin polymerization, placing these molecules in the esteemed class of microtubule-targeting agents (MTAs), alongside clinical drugs like paclitaxel and vinca alkaloids.[3][6] The 3-aroyl-1-arylpyrrole (ARAP) scaffold, in particular, has been identified as a powerful inhibitor of cancer cell growth, validating this core structure as a high-value target for further development.[3]

Strategic Synthesis via 3-Acyl-1-Tosylpyrrole Intermediates

The synthesis of multi-substituted pyrroles requires precise control over the regioselectivity of reactions. Direct acylation of pyrrole often leads to a mixture of 2- and 3-substituted products, complicating purification and reducing yields.

Rationale for N-Tosyl Protection

The engagement of a tosyl (p-toluenesulfonyl) group at the N-1 position is a key strategic decision. The N-tosyl group serves two primary functions:

-

Nitrogen Protection: It protects the pyrrole nitrogen from undesired side reactions.

-

Regiodirection: As a strong electron-withdrawing group, it deactivates the pyrrole ring towards electrophilic attack, particularly at the adjacent C-2 and C-5 positions. This electronic effect makes the C-3 position the most favorable site for electrophilic substitution, such as Friedel-Crafts acylation.

This strategy provides a reliable and high-yielding pathway to exclusively obtain 3-acylpyrrole derivatives, which are the essential precursors to the final, highly active compounds.[7]

Detailed Protocol: Synthesis of 3-Acyl-1-Tosylpyrrole

This protocol describes a representative Friedel-Crafts acylation of 1-tosylpyrrole. The causality behind this choice is its high regioselectivity and reliability.

Objective: To synthesize (4-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl)(phenyl)methanone, a representative 3-aroyl-pyrrole, starting from 1-tosylpyrrole.

Step 1: Synthesis of 1-Tosylpyrrole

-

To a solution of pyrrole (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.05 eq) in anhydrous THF dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-tosylpyrrole.

Step 2: Friedel-Crafts Acylation to yield 3-Aroyl-1-Tosylpyrrole

-

To a solution of 1-tosylpyrrole (1.0 eq) and 3,4,5-trimethoxybenzoyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl₃, 1.5 eq) portion-wise.

-

Scientific Rationale: AlCl₃ is a strong Lewis acid that activates the acyl chloride for electrophilic aromatic substitution. DCM is an inert solvent suitable for Friedel-Crafts reactions.

-

-

Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture slowly into a beaker of ice-water with stirring.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by flash chromatography to yield the 3-(3,4,5-trimethoxybenzoyl)-1-tosylpyrrole intermediate.

Step 3: Deprotection of the Tosyl Group (Example)

-

Dissolve the 3-aroyl-1-tosylpyrrole (1.0 eq) in methanol.

-

Add an aqueous solution of NaOH (e.g., 2 M, 5.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Self-Validation: The progress is monitored by TLC until the starting material is consumed. This basic hydrolysis cleaves the N-S bond.

-

-

Cool the mixture, neutralize with HCl (e.g., 1 M), and extract with ethyl acetate.

-

Wash, dry, and concentrate the organic extracts. Purify by chromatography to obtain the final N-H pyrrole product. This product can then be used for further N-arylation if desired.

Primary Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is essential for several cellular functions, most notably the formation of the mitotic spindle during cell division.[8] Disrupting microtubule dynamics is a clinically validated strategy for cancer therapy.[4]

3-Aroyl-pyrrole derivatives exert their potent anticancer effects by acting as antimitotic agents that interfere with this process.[3][9] Extensive studies, including competition assays with colchicine, have demonstrated that these compounds bind to the colchicine-binding site on β-tubulin.[3][10]

Mechanism of Inhibition:

-

Binding: The 3-aroyl-pyrrole derivative binds to a specific site on soluble, unpolymerized αβ-tubulin dimers.

-

Conformational Change: This binding induces a conformational change in the tubulin dimer, making it incapable of polymerizing onto the growing end of a microtubule.

-

Inhibition of Assembly: By sequestering tubulin dimers, the compound effectively lowers the concentration of assembly-competent tubulin, thus inhibiting microtubule growth.

-

Spindle Disruption: The lack of proper microtubule formation prevents the assembly of a functional mitotic spindle.

-

Cell Cycle Arrest & Apoptosis: The cell's spindle assembly checkpoint is activated, leading to an arrest in the G2/M phase of the cell cycle and, ultimately, programmed cell death (apoptosis).[4][10]

Conclusion and Future Directions

3-Acyl-1-tosylpyrrole derivatives are indispensable intermediates for the regioselective synthesis of 3-aroyl-pyrroles, a class of compounds with compelling anticancer activity. The primary mechanism of action, inhibition of tubulin polymerization at the colchicine binding site, is well-established and positions these molecules as promising candidates for further drug development. The potent, low-micromolar activity against a range of cancer cell lines underscores their therapeutic potential.

Future research should focus on optimizing the pharmacokinetic properties of lead compounds, such as aqueous solubility and metabolic stability, to enhance their in vivo efficacy. The development of water-soluble prodrugs could be a viable strategy. Furthermore, exploring the activity of this scaffold against other cancer types, particularly those known to be sensitive to microtubule-targeting agents, represents a promising avenue for continued investigation.

References

-

Zhan, X. P., Lan, L., Wang, S., Zhao, K., Xin, Y. X., Qi, Q., Wang, Y. L., & Mao, Z. M. (2017). Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole Derivatives. Chemistry & Biodiversity, 14(2). [Link]

-

Bentham Science Publishers. (n.d.). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Bentham Science. [Link]

-

La Regina, G., Bai, R., Coluccia, A., et al. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity as Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 57(15), 6531–6552. [Link]

-

Gelfand, E. W. (n.d.). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]

-

Szymańska, E., et al. (n.d.). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. ResearchGate. [Link]

-

Kashyap, T., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules, 26(19), 5780. [Link]

-

Khachatryan, H., Olszowy, B., Barrero, C. A., Gordon, J., & Perez-Leal, O. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. Biomolecules, 13(2), 249. [Link]

-

Rai, D., Singh, J., & Singh, J. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. Archiv der Pharmazie. [Link]

-

Ali, M. A., et al. (n.d.). Synthesis and antitumor activity of some new N-substituted-sulfonyl, 1,2,4-triazole, N-substituted-benzylidene and pyrrole derivatives attached to 4-(benzo[d]thiazol-2-yl)benzohydrazide. ResearchGate. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

-

Gell, C., et al. (n.d.). Microtubule Dynamics Reconstituted In Vitro and Imaged by Single-Molecule Fluorescence Microscopy. MPI-CBG Publications. [Link]

-

Plewniak, F., et al. (2018). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 23(10), 2645. [Link]

-

Kashyap, T., et al. (n.d.). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

Kashyap, T., et al. (n.d.). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. ResearchGate. [Link]

- A review article on biological importance of pyrrole. (2024). International Journal of Research in Pharmacy and Pharmaceutical Sciences.

-

van Meerloo, J., et al. (n.d.). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]

-

Fengqiang, L. (n.d.). The Role of N-Tosyl-3-pyrrolecarboxylic Acid in Modern Organic Synthesis. LinkedIn. [Link]

-

La Regina, G., et al. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. [Link]

-

Kashyap, T., et al. (2022). Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin. Molecules. [Link]

Sources

- 1. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wisdomlib.org [wisdomlib.org]

- 3. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Friedel-Crafts Acylation of 1-Tosylpyrrole with Butanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the formation of crucial carbon-carbon bonds. This guide provides an in-depth examination of the Friedel-Crafts acylation of 1-tosylpyrrole with butanoyl chloride, a reaction of significant interest in the synthesis of complex heterocyclic molecules. We will explore the nuanced mechanistic details, the critical role of the N-tosyl protecting group in directing regioselectivity, a field-tested experimental protocol, and strategies for optimization and troubleshooting. This document is intended to serve as a comprehensive resource for chemists engaged in the synthesis of pyrrole-containing scaffolds for pharmaceutical and materials science applications.

Introduction: The Strategic Importance of Acylated Pyrroles

Pyrrole and its derivatives are fundamental heterocyclic motifs present in a vast array of biologically active natural products and pharmaceutical agents.[1][2] The introduction of acyl groups onto the pyrrole ring is a key synthetic transformation that provides a versatile handle for further functionalization, enabling the construction of complex molecular architectures. The Friedel-Crafts acylation is a powerful and direct method for achieving this, involving an electrophilic aromatic substitution where an acyl group is installed onto the aromatic ring.[3][4][5]

The substrate of focus, 1-tosylpyrrole, introduces a layer of complexity and control to this classic reaction. The tosyl (p-toluenesulfonyl) group on the pyrrole nitrogen is not merely a protecting group; its strong electron-withdrawing nature significantly modulates the reactivity and regioselectivity of the pyrrole nucleus. Understanding the interplay between the tosyl group, the Lewis acid catalyst, and the acylating agent is paramount for achieving the desired acylated product with high yield and selectivity.

Mechanistic Insights and the Role of the N-Tosyl Group

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[4][6][7] The key steps are the generation of a potent electrophile, the acylium ion, followed by its attack on the electron-rich pyrrole ring.

Step 1: Formation of the Acylium Ion

The reaction is initiated by the coordination of the Lewis acid catalyst (e.g., AlCl₃, SnCl₄) to the chlorine atom of butanoyl chloride.[8][9] This polarization and subsequent cleavage of the carbon-chlorine bond generates a highly reactive and resonance-stabilized acylium ion.[10]

Step 2: Electrophilic Attack and the Sigma Complex

The acylium ion then acts as the electrophile, attacking the π-electron system of the 1-tosylpyrrole. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as the Wheland or sigma complex.[11]

Step 3: Aromatization

Finally, a weak base, typically the conjugate base of the Lewis acid (e.g., AlCl₄⁻), abstracts a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the pyrrole ring and yields the final acylated product.[4]

Regioselectivity: The Directing Influence of the N-Tosyl Group

Unsubstituted pyrrole typically undergoes electrophilic substitution preferentially at the C2 (α) position due to the greater resonance stabilization of the resulting sigma complex.[12] However, the presence of a strong electron-withdrawing group like the N-tosyl moiety significantly alters this preference.

The N-tosyl group deactivates the pyrrole ring towards electrophilic attack. This deactivation is more pronounced at the adjacent C2 and C5 positions. Consequently, electrophilic attack is often directed to the C3 and C4 positions. The choice of Lewis acid plays a crucial role in the regiochemical outcome. Strong Lewis acids like AlCl₃ tend to favor acylation at the C3-position of N-sulfonylated pyrroles.[13] In contrast, weaker Lewis acids such as SnCl₄ or BF₃·OEt₂ can lead to a higher proportion of the C2-acylated product.[13] This is a critical consideration for synthetic planning.

Caption: The mechanism of Friedel-Crafts acylation of 1-tosylpyrrole.

Detailed Experimental Protocol

This protocol provides a robust method for the Friedel-Crafts acylation of 1-tosylpyrrole with butanoyl chloride, optimized for regioselectivity towards the C2 position using a milder Lewis acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1-Tosylpyrrole | 221.28 | 5.00 g | 22.6 mmol | Substrate |

| Butanoyl chloride | 106.55 | 2.66 g (2.41 mL) | 24.9 mmol | Acylating agent |

| Tin(IV) chloride (SnCl₄) | 260.51 | 6.51 g (2.95 mL) | 24.9 mmol | Lewis acid catalyst |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous solvent |

| Saturated NaHCO₃(aq) | - | 50 mL | - | For quenching |

| Brine | - | 50 mL | - | For washing |

| Anhydrous MgSO₄ | - | - | - | Drying agent |

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-tosylpyrrole (5.00 g, 22.6 mmol).

-

Dissolution: Add anhydrous dichloromethane (100 mL) and stir until the 1-tosylpyrrole is completely dissolved.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Catalyst Addition: Slowly add tin(IV) chloride (2.95 mL, 24.9 mmol) to the stirred solution via syringe. A slight exotherm may be observed. Stir for 15 minutes at 0 °C.

-

Acylating Agent Addition: Add butanoyl chloride (2.41 mL, 24.9 mmol) dropwise to the reaction mixture over 10 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice and saturated aqueous sodium bicarbonate solution (50 mL) with vigorous stirring.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 hexanes:ethyl acetate).

Reaction Optimization and Troubleshooting

Several parameters can be adjusted to optimize the yield and regioselectivity of the Friedel-Crafts acylation of 1-tosylpyrrole.

| Parameter | Variation | Effect on Reaction | Rationale |

| Lewis Acid | AlCl₃ | Increased reactivity, favors C3-acylation | Stronger Lewis acid generates acylium ion more readily.[13] |

| SnCl₄ | Milder conditions, often favors C2-acylation | Weaker Lewis acid, can lead to higher C2 selectivity.[13] | |

| TiCl₄ | Intermediate reactivity | Another common Lewis acid for this transformation. | |

| Solvent | Dichloromethane (DCM) | Standard, good for solubility | Inert and easy to remove. |

| 1,2-Dichloroethane (DCE) | Higher boiling point, allows for higher temperatures | Can be beneficial for less reactive substrates. | |

| Carbon disulfide (CS₂) | Traditional solvent, low reactivity | Can sometimes improve yields. | |

| Temperature | 0 °C to room temp. | Higher temp can increase rate but may lead to side products | Balancing reaction rate and selectivity. |

| Stoichiometry | 1.0-1.2 eq. of Lewis Acid and Acyl Halide | Generally sufficient | Using a slight excess can drive the reaction to completion. |

digraph "Troubleshooting_FC_Acylation" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];Start [label="Low Yield or No Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Check Reagent Purity\n(Anhydrous Conditions?)"]; Increase_Temp [label="Increase Reaction Temperature"]; Stronger_LA [label="Use Stronger Lewis Acid\n(e.g., AlCl₃)"]; Increase_Equiv [label="Increase Equivalents of\nAcyl Halide/Lewis Acid"];

Start -> Check_Reagents; Check_Reagents -> Increase_Temp [label="Reagents OK"]; Increase_Temp -> Stronger_LA [label="Still Low Yield"]; Stronger_LA -> Increase_Equiv [label="Still Low Yield"];

Poor_Selectivity [label="Poor Regioselectivity", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Lower_Temp [label="Lower Reaction Temperature"]; Change_LA [label="Change Lewis Acid\n(e.g., SnCl₄ for C2, AlCl₃ for C3)"]; Change_Solvent [label="Change Solvent"];

Poor_Selectivity -> Lower_Temp; Lower_Temp -> Change_LA [label="No Improvement"]; Change_LA -> Change_Solvent [label="No Improvement"];

Decomposition [label="Product Decomposition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Milder_Conditions [label="Use Milder Conditions\n(Lower Temp, Weaker LA)"]; Shorter_Time [label="Decrease Reaction Time"]; Careful_Workup [label="Ensure Careful Quenching\nand Workup"];

Decomposition -> Milder_Conditions; Milder_Conditions -> Shorter_Time [label="Still Decomposing"]; Shorter_Time -> Careful_Workup [label="Still Decomposing"]; }

Caption: A decision tree for troubleshooting the Friedel-Crafts acylation.

Workup and Purification Workflow

The purification of the acylated pyrrole is crucial for obtaining a high-purity product. The following workflow outlines the key steps after the reaction is complete.

Caption: A standard workflow for the workup and purification of the product.

Conclusion

The Friedel-Crafts acylation of 1-tosylpyrrole with butanoyl chloride is a synthetically valuable transformation that requires careful consideration of reaction parameters to achieve the desired outcome. The N-tosyl group serves as a powerful tool for modulating the reactivity and regioselectivity of the pyrrole ring. By understanding the underlying mechanistic principles and optimizing the choice of Lewis acid, solvent, and temperature, chemists can effectively synthesize acylated pyrroles as key intermediates in the development of novel pharmaceuticals and functional materials.

References

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available from: [Link]

-

Chemistry Stack Exchange. Friedel-Crafts Alkylation of Pyrrole. (2019). Available from: [Link]

-

Save My Exams. Friedel-Crafts Acylation - A Level Chemistry Revision Notes. (2024). Available from: [Link]

-

LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Available from: [Link]

-

Leah4sci. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017). Available from: [Link]

-

MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022). Available from: [Link]

-

TMP Chem. Friedel Crafts Acylation Experiment Part 1, Prelab. (2020). Available from: [Link]

-

Chemguide. THE REACTION OF ACYL CHLORIDES WITH BENZENE. Available from: [Link]

-

ResearchGate. (PDF) Friedel-Crafts Acylation. (2019). Available from: [Link]

-

ResearchGate. A Study of the Friedel-Crafts Acylation of 1-Benzenesulfonyl-1H-pyrrole in the Preparation of 3-Aroylpyrroles. (2008). Available from: [Link]

-

Organic Letters. Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. (2010). Available from: [Link]

-

National Institutes of Health. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. (2008). Available from: [Link]

-

Royal Society of Chemistry. Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. (2016). Available from: [Link]

-

Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). Available from: [Link]

-

National Institutes of Health. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. (2018). Available from: [Link]

-

National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). Available from: [Link]

-

MDPI. 1-Phenyl-3-tosyl-1H-pyrrole. (2017). Available from: [Link]

-

PubMed. A novel and one-pot synthesis of new 1-tosyl pyrrol-2-one derivatives and analysis of carbonic anhydrase inhibitory potencies. (2010). Available from: [Link]

-

PubMed. Synthesis and SAR of 2-carboxylic acid indoles as inhibitors of plasminogen activator inhibitor-1. (2006). Available from: [Link]

-

ResearchGate. Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. (1983). Available from: [Link]

-

Royal Society of Chemistry. Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current. (2020). Available from: [Link]

-

Canadian Journal of Chemistry. Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. (1983). Available from: [Link]

-

Organic Chemistry Portal. Acid-Solvent Cluster-Promoted General and Regioselective Friedel-Crafts Acylation with Carboxylic Acids. (2024). Available from: [Link]

-

Chemistry Learner. Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Available from: [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. savemyexams.com [savemyexams.com]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Friedel–Crafts Acylation [sigmaaldrich.com]

- 11. Acid-Solvent Cluster-Promoted General and Regioselective Friedel-Crafts Acylation with Carboxylic Acids [organic-chemistry.org]

- 12. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 13. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

Role of the tosyl group in pyrrole reactivity

An In-Depth Technical Guide on the Role of the Tosyl Group in Pyrrole Reactivity

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Navigating the Nuances of Pyrrole Chemistry

The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, embedded in the architecture of vital molecules from heme and chlorophyll to blockbuster pharmaceuticals.[1] However, the very electron-rich nature that makes pyrrole a versatile synthetic building block also renders it notoriously reactive and prone to polymerization, particularly in the presence of electrophiles and acids.[2] This high reactivity necessitates a nuanced approach to its functionalization. The strategic introduction of a p-toluenesulfonyl (tosyl) group onto the pyrrole nitrogen is a widely adopted and powerful strategy to modulate its reactivity, offering a gateway to a broader spectrum of chemical transformations. This guide provides a comprehensive exploration of the multifaceted role of the tosyl group in pyrrole chemistry, delving into the underlying principles that govern its influence and offering practical insights for its application in synthesis.

The Tosyl Group as a Modulator of Electronic Properties

The introduction of a tosyl group profoundly alters the electronic landscape of the pyrrole ring. The potent electron-withdrawing nature of the sulfonyl moiety deactivates the pyrrole ring towards electrophilic substitution, a stark contrast to the high reactivity of unsubstituted pyrrole.[3] This deactivation is a direct consequence of the delocalization of the nitrogen's lone pair of electrons into the sulfonyl group, which reduces their participation in the aromaticity of the pyrrole ring.

This electronic perturbation is readily observable in the spectroscopic properties of N-tosylpyrrole compared to pyrrole.

| Compound | ¹H NMR Chemical Shift (δ ppm) | ¹³C NMR Chemical Shift (δ ppm) |

| Pyrrole | C2/C5-H: ~6.7, C3/C4-H: ~6.1 | C2/C5: ~118, C3/C4: ~108 |

| N-Tosylpyrrole | C2/C5-H: ~7.15, C3/C4-H: ~6.28 | C2/C5: Downfield shift, C3/C4: Downfield shift |

Data compiled from multiple sources.[3][4]

The downfield shift of the pyrrole protons and carbons in the ¹H and ¹³C NMR spectra of N-tosylpyrrole is a clear indicator of the reduced electron density within the ring.[3] This deshielding effect underscores the tosyl group's role as a powerful electron-withdrawing group.

Caption: Electronic effect of the tosyl group on the pyrrole ring.

The Tosyl Group as a Protecting Group: A Gateway to Controlled Functionalization

The primary and most common application of the tosyl group in pyrrole chemistry is as a protecting group for the nitrogen atom. Its stability under a wide range of reaction conditions, including acidic and basic media, makes it an ideal choice for multi-step syntheses.[3]

Installation of the Tosyl Group: A Practical Protocol

The tosylation of pyrrole is typically achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The choice of base and solvent is crucial for achieving high yields and depends on the scale and specific requirements of the reaction.

Experimental Protocol: Synthesis of N-Tosylpyrrole

-

Materials:

-

Pyrrole

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydride (NaH) or Potassium hydroxide (KOH)

-

Anhydrous tetrahydrofuran (THF) or Ethanol

-

Water

-

Anhydrous sodium sulfate

-

-

Procedure (using NaH in THF):

-

To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of pyrrole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation, forming the pyrrolide anion.[3]

-

Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.

-

Stir the reaction at room temperature for 3 hours, monitoring the progress by thin-layer chromatography (TLC).[3]

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to yield N-tosylpyrrole as a white to light brown crystalline solid.[3]

-

Causality Behind Experimental Choices:

-

Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole N-H, driving the reaction to completion. Potassium hydroxide in a suitable solvent can also be used, offering a less hazardous alternative for larger-scale syntheses.

-

Solvent: Anhydrous THF is an excellent choice as it is inert to the strong base and effectively solubilizes the reactants.

-

Inert Atmosphere: This is crucial when using sodium hydride to prevent its reaction with atmospheric moisture and oxygen.

Caption: Experimental workflow for the synthesis of N-tosylpyrrole.

Deprotection of the Tosyl Group: Liberating the Pyrrole Nitrogen

The ability to cleave the tosyl group under specific conditions is paramount to its utility as a protecting group. Several methods are available, and the choice depends on the functional groups present in the molecule.

| Deprotection Method | Reagents and Conditions | Advantages | Limitations |

| Basic Hydrolysis | KOH or NaOH in refluxing ethanol or methanol.[5] | Simple, readily available reagents. | Requires harsh conditions (high temperature), not suitable for base-sensitive functional groups. |

| Reductive Cleavage | Magnesium in methanol;[6] Sodium amalgam; Sodium naphthalenide.[7] | Mild conditions. | Compatibility with other reducible functional groups needs to be considered. |

| Nucleophilic Displacement | Thiophenolate anion. | Mild conditions. | The nucleophile may react with other electrophilic centers in the molecule. |

Experimental Protocol: Deprotection of N-Tosylpyrrole using KOH/Ethanol

-

Materials:

-

N-Tosylpyrrole derivative

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) for neutralization

-

Organic solvent for extraction (e.g., diethyl ether)

-

-

Procedure:

-

Dissolve the N-tosylpyrrole derivative (1.0 equivalent) in ethanol.

-

Add a solution of potassium hydroxide (excess, e.g., 3-5 equivalents) in ethanol.

-

Heat the reaction mixture at reflux and monitor the progress by TLC.[5]

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and neutralize with dilute hydrochloric acid.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected pyrrole.

-

Directing Effects of the Tosyl Group in Electrophilic Aromatic Substitution

While the tosyl group deactivates the pyrrole ring, electrophilic substitution can still be achieved under appropriate conditions. The regiochemical outcome of these reactions is a fascinating interplay of electronic and steric effects. In many cases, the tosyl group directs electrophilic attack to the C3 (β) position, a departure from the typical C2 (α) selectivity of unsubstituted pyrrole.[4]

Friedel-Crafts Acylation

Friedel-Crafts acylation of N-tosylpyrrole often shows a preference for the C3 position, particularly with strong Lewis acids.[4]

| Substrate | Reaction | Conditions | Major Product | Reference |

| Pyrrole | Friedel-Crafts Acylation | Acetic anhydride, SnCl₄ | 2-Acetylpyrrole | General textbook knowledge |

| N-Tosylpyrrole | Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 3-Acyl-N-tosylpyrrole | [4] |

This shift in regioselectivity can be attributed to a combination of factors. The electron-withdrawing tosyl group reduces the nucleophilicity of the C2 position more significantly than the C3 position. Additionally, the steric bulk of the tosyl group may hinder the approach of the electrophile to the adjacent C2 position.[4]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for introducing a formyl group. On N-tosylpyrrole, this reaction can also be directed to the C3 position.

Caption: Regioselectivity in electrophilic substitution of pyrrole vs. N-tosylpyrrole.

Enhanced Acidity of C-H Protons and Synthetic Applications

A significant consequence of the electron-withdrawing nature of the tosyl group is the increased acidity of the C-H protons on the pyrrole ring. This enhanced acidity makes deprotonation with strong bases, such as organolithium reagents, feasible, opening up avenues for C-H functionalization.

Deprotonation of N-tosylpyrrole typically occurs at the C2 position to form the 2-lithio-N-tosylpyrrole intermediate. This powerful nucleophile can then be reacted with a variety of electrophiles to introduce substituents at the C2 position with high regioselectivity.

Synthetic Workflow: C-H Functionalization of N-Tosylpyrrole

-

Deprotonation: N-Tosylpyrrole is treated with a strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), in an ethereal solvent like THF or diethyl ether at low temperature (e.g., -78 °C).

-

Formation of the 2-Lithio Intermediate: The strong base selectively abstracts a proton from the C2 position.

-

Reaction with an Electrophile: The resulting organolithium species is then quenched with an electrophile (e.g., alkyl halides, aldehydes, ketones, CO₂, etc.) to introduce a new functional group at the C2 position.

This methodology provides a reliable route to 2-substituted pyrroles, which can then be deprotected to afford the corresponding N-H pyrroles.

Caption: Synthetic pathway for C-H functionalization of N-tosylpyrrole.

Conclusion: A Versatile Tool in the Synthetic Chemist's Arsenal

The tosyl group is far more than a simple protecting group in the context of pyrrole chemistry. It is a powerful control element that allows the synthetic chemist to tame the inherent reactivity of the pyrrole ring, enabling a wide array of selective transformations that would otherwise be challenging. By understanding the electronic and steric influences of the tosyl group, researchers can strategically employ it to achieve desired synthetic outcomes, from controlling the regioselectivity of electrophilic substitution to facilitating C-H functionalization. As the demand for novel pyrrole-containing molecules in drug discovery and materials science continues to grow, a thorough understanding of the role of the tosyl group will remain an indispensable asset for any scientist working in these fields.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 640087, 1-Tosylpyrrole. [Link]

-

Ozaki, T., Yorimitsu, H., & Perry, G. J. P. (2021). Primary Sulfonamide Functionalization via Sulfonyl Pyrroles: Seeing the N−Ts Bond in a Different Light. Angewandte Chemie International Edition, 60(43), 23153-23158. [Link]

-

Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron, 64(10), 2104-2112. [Link]

-

Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]

-

National Center for Biotechnology Information. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2666. [Link]

-

Gong, L., & Lu, X. (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. Nature Communications, 9(1), 625. [Link]

-

Shaikh, V. S., & Umbare, P. S. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Drug Delivery and Therapeutics, 12(6), 193-206. [Link]

-

Kakkar, R., & Chadha, R. (2020). Pyrrole: A promising scaffold for the synthesis of bioactive compounds. RSC Advances, 10(63), 38383-38411. [Link]

-

Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 4). Pergamon.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Sundberg, R. J. (2002). Indoles. Academic Press.

-

Davies, H. M., & Manning, J. R. (2008). Catalytic C–H functionalization by metal-carbenoid and-nitrenoid insertion. Nature, 451(7177), 417-424. [Link]

-

Chen, D. Y. K., & Youn, S. W. (2012). C–H activation: a complementary tool in the total synthesis of complex natural products. Chemistry–A European Journal, 18(31), 9452-9474. [Link]

-

Wenkert, E. (1988). The utility of N-protected pyrroles in organic synthesis. Accounts of Chemical Research, 21(11), 415-421. [Link]

- Gilchrist, T. L. (1997). Heterocyclic Chemistry (3rd ed.). Longman.

- Eicher, T., Hauptmann, S., & Speicher, A. (2013).

- Padwa, A. (Ed.). (2008). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.

- Alvarez-Builla, J., Vaquero, J. J., & Barluenga, J. (Eds.). (2011). Modern Heterocyclic Chemistry. John Wiley & Sons.

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

-

Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]

- Bandini, M., & Umani-Ronchi, A. (Eds.). (2009).

-

Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395-422. [Link]

-

Alonso, E., Ramón, D. J., & Yus, M. (1997). Naphthalene-catalysed lithiation of p-toluenesulfonamides: a new methodology for the deprotection and/or functionalisation of amines. Tetrahedron, 53(42), 14355-14368. [Link]

Sources

- 1. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Tosylpyrrole|Chemical Reagent for Research [benchchem.com]

- 4. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Tosylpyrrole | C11H11NO2S | CID 640087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. faculty.fiu.edu [faculty.fiu.edu]

Unlocking the Therapeutic Potential of Substituted Pyrroles: A Technical Guide to Key Molecular Targets

Introduction: The Pyrrole Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrrole ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[1][2] Its unique electronic properties, including a π-electron-rich system and the ability of the nitrogen atom to act as a hydrogen bond donor, confer upon it the versatility to interact with a wide array of biological targets.[3] This inherent adaptability has established the pyrrole scaffold as a "privileged structure" in medicinal chemistry, leading to the development of blockbuster drugs such as atorvastatin (a lipid-lowering agent), sunitinib (an anticancer drug), and ketorolac (an anti-inflammatory agent).[4] This guide provides an in-depth exploration of key therapeutic targets for substituted pyrrole compounds, offering a technical resource for researchers and drug development professionals. We will delve into the molecular mechanisms of action, present validated experimental protocols for target engagement, and summarize the structure-activity relationships of promising pyrrole-based therapeutic agents.

Oncological Targets: Disrupting the Machinery of Malignancy

The fight against cancer has been a major focus for the application of pyrrole-containing compounds. Their ability to interact with key proteins involved in cell proliferation, survival, and angiogenesis has led to the discovery of potent and selective anticancer agents.

Receptor Tyrosine Kinases (RTKs): Halting Aberrant Growth Signals

Receptor tyrosine kinases are a family of cell surface receptors that play a pivotal role in regulating cellular processes such as growth, differentiation, and metabolism. Their dysregulation is a common feature in many cancers, making them prime targets for therapeutic intervention.

Mechanism of Action: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6] Substituted pyrroles, particularly those with a pyrrolopyrimidine scaffold, have been developed as potent inhibitors of VEGFR-2. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PLCγ-PKC-Raf-MEK-MAPK cascade.[5][7] This blockade of VEGFR-2 signaling leads to an inhibition of endothelial cell proliferation and migration, ultimately suppressing tumor angiogenesis.

Featured Pyrrolopyrimidine Inhibitors of VEGFR-2:

| Compound Class | Specific Compound Example | Target | IC50 (nM) | Reference |

| Pyrrolopyrimidine | Thieno[2,3-d]pyrimidine derivative 21e | VEGFR-2 | 21 | [6] |

| Pyrrolopyrimidine | Thieno[2,3-d]pyrimidine derivative 21b | VEGFR-2 | 33.4 | [6] |

| 2,4-disubstituted-2-thiopyrimidine | Compound 6j | VEGFR-2 | 1230 | [8] |

| Nicotinamide-based derivative | Compound 6 | VEGFR-2 | 60.83 | [5] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against VEGFR-2.

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Reconstitute recombinant human VEGFR-2 enzyme in kinase buffer.

-

Prepare a solution of a suitable substrate, such as poly(Glu, Tyr) 4:1.

-

Prepare a solution of ATP (the concentration should be at or near the Km for VEGFR-2).

-

Dissolve the test compound (substituted pyrrole) in DMSO to create a stock solution and then serially dilute it in kinase buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the VEGFR-2 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding the ATP and substrate solution.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection:

-

Quantify the amount of substrate phosphorylation. This can be done using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

-

Luminescence-based assay: Using a system like Kinase-Glo® that measures the amount of ATP remaining after the kinase reaction.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Modulators of Apoptosis: Reawakening Programmed Cell Death

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often evade apoptosis by overexpressing anti-apoptotic proteins, such as those in the Bcl-2 family.

Mechanism of Action: The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members that regulate mitochondrial outer membrane permeabilization (MOMP), a key step in the intrinsic apoptotic pathway.[9] Certain substituted pyrrole compounds, such as obatoclax (an indole-pyrrole), act as BH3 mimetics.[10] They bind to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, preventing them from sequestering pro-apoptotic proteins.[10] This frees up Bax and Bak to oligomerize and induce MOMP, leading to the release of cytochrome c and the activation of caspases, ultimately triggering apoptosis.

Featured Pyrrole-Based Modulators of Bcl-2 Family Proteins:

| Compound Class | Specific Compound Example | Target(s) | Binding Affinity (K D ) | Reference |

| Indole-pyrrole | Obatoclax | Bcl-2, Bcl-xL, Mcl-1 | Binds to the BH3 domain | [10] |

| - | IS21 | Bcl-2, Bcl-xL, Mcl-1 | 0.19 µM (Bcl-2), 0.51 µM (Bcl-xL), 1.16 µM (Mcl-1) | [11] |

| - | IS20 | Bcl-2, Bcl-xL, Mcl-1 | 0.32 µM (Bcl-2), 0.42 µM (Bcl-xL), 3.90 µM (Mcl-1) | [11] |

Experimental Protocol: Fluorescence Polarization (FP) Assay for Bcl-2 Binding

This protocol describes a competitive binding assay to measure the ability of a test compound to disrupt the interaction between a Bcl-2 family protein and a fluorescently labeled BH3 peptide.[3][12]

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 20 mM sodium phosphate pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).

-

Obtain recombinant Bcl-2 family protein (e.g., Bcl-xL).

-

Synthesize or purchase a fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3).

-

Dissolve the test compound in DMSO and prepare serial dilutions.

-

-

Assay Procedure:

-

In a black, low-volume 384-well plate, add the test compound at various concentrations.

-

Add a fixed concentration of the Bcl-2 family protein and the fluorescently labeled BH3 peptide.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours), protected from light.

-

-

Detection:

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

-

-

Data Analysis:

-

A high polarization value indicates that the fluorescent peptide is bound to the protein.

-

A low polarization value indicates that the test compound has displaced the fluorescent peptide from the protein.

-

Calculate the percentage of inhibition and determine the IC50 value of the test compound.

-

Microtubule Dynamics: Arresting Cell Division

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular functions, including the formation of the mitotic spindle during cell division.[13]

Mechanism of Action: Certain substituted pyrrole compounds can function as microtubule-destabilizing agents. They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[14] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[15]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay monitors the effect of a compound on the polymerization of purified tubulin in vitro.[14][16]

-

Reagent Preparation:

-

Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Reconstitute purified tubulin protein in the polymerization buffer on ice.

-

Prepare a GTP stock solution (e.g., 100 mM).

-

Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare dilutions.

-

-

Assay Procedure:

-

In a pre-warmed 96-well plate, add the tubulin solution.

-

Add the test compound or vehicle control.

-

Initiate polymerization by adding GTP.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

-

Detection:

-

Monitor the increase in absorbance at 340 nm over time. The increase in absorbance is proportional to the extent of tubulin polymerization.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm against time for each condition.

-

Compare the polymerization curves of the compound-treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization. The IC50 can be determined by testing a range of compound concentrations.

-

Antimicrobial Targets: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents with novel mechanisms of action. Substituted pyrroles have emerged as a promising class of antimicrobial compounds.

Bacterial DNA Gyrase and Topoisomerase IV

Mechanism of Action: DNA gyrase (a type II topoisomerase) is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[17] Topoisomerase IV is another type II topoisomerase involved in decatenating daughter chromosomes after replication. Pyrrolamide derivatives have been identified as potent inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV.[18][19] By binding to the ATP-binding pocket, these compounds prevent the conformational changes required for the enzyme's catalytic cycle, leading to the inhibition of DNA synthesis and ultimately bacterial cell death.[17][18]

Featured Pyrrolamide Inhibitors of DNA Gyrase:

| Compound Class | Specific Compound Example | Target | IC50 (nM) | Reference |

| N-phenylpyrrolamide | Compound 23b | E. coli DNA gyrase | 2.80 | [19] |

| N-phenylpyrrolamide | Compound 23d | E. coli DNA gyrase | 4.40 | [19] |

| N-phenylpyrrolamide | Compound 20i | E. coli DNA gyrase | 6.34 | [19] |

| Pyrrolamide | Lead compound from fragment-based screen | E. coli DNA gyrase | 3000 | [18] |

Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA in the presence of ATP.

-

Reagent Preparation:

-

Prepare a gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin).

-

Obtain purified E. coli DNA gyrase enzyme.

-

Use relaxed pBR322 plasmid DNA as the substrate.

-

Dissolve the test compound in DMSO and prepare serial dilutions.

-

-

Assay Procedure:

-

On ice, set up reaction tubes containing the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

-

Add the DNA gyrase enzyme to initiate the reaction.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop buffer containing SDS and a loading dye.

-

-

Detection:

-

Resolve the different topological forms of the plasmid DNA (relaxed, supercoiled, and intermediate topoisomers) by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide or another DNA stain and visualize the DNA bands under UV light.

-

-

Data Analysis:

-

In the absence of an inhibitor, the relaxed plasmid will be converted to the faster-migrating supercoiled form.

-

An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid.

-

The IC50 can be determined by quantifying the amount of supercoiled DNA at different inhibitor concentrations.

-

Antiviral Targets: Inhibiting Viral Replication

Substituted pyrroles, particularly in the form of nucleoside analogs, have shown significant promise as antiviral agents.

Viral RNA-Dependent RNA Polymerase (RdRp)

Mechanism of Action: Many RNA viruses, such as Hepatitis C virus (HCV) and Ebola virus, rely on an RNA-dependent RNA polymerase (RdRp) for the replication of their genomes.[20] Pyrrole-containing nucleoside analogs can act as chain terminators of viral RNA synthesis.[20] These compounds are typically administered as prodrugs that are metabolized inside the host cell to their active triphosphate form. This active form is then incorporated into the nascent viral RNA chain by the RdRp. The modification on the pyrrole-containing base or the sugar moiety prevents the addition of the next nucleotide, thus terminating the elongation of the RNA strand and inhibiting viral replication.[20]

Featured Pyrrole-Based Inhibitors of Viral RdRp:

| Compound Class | Specific Compound Example | Target | EC50 (µM) | Reference |

| Pyrrolo[2,1-f]triazin-4-amino phosphoramidate | Prodrug 26k | HCV | 0.37 | [20] |

| Pyrrolo[2,1-f]triazin-4-amino phosphoramidate | Prodrug 26l | HCV | 0.31 | [20] |

| Pyrrolopyrimidine | Compound 7j | HCVcc genotype 4a | - (90% reduction in virus titer) | [21] |

Experimental Protocol: HCV RdRp Inhibition Assay

This is a biochemical assay to measure the inhibition of HCV RdRp activity.

-

Reagent Preparation:

-

Prepare an RdRp reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT).

-

Obtain purified recombinant HCV NS5B RdRp enzyme.

-

Use a synthetic RNA template/primer.

-

Prepare a mixture of ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]GTP or a fluorescently labeled UTP).

-

Prepare the active triphosphate form of the pyrrole nucleoside analog.

-

-

Assay Procedure:

-

In a reaction tube, combine the RdRp enzyme, the RNA template/primer, and the test compound at various concentrations.

-

Initiate the polymerization reaction by adding the rNTP mixture.

-

Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

-

Stop the reaction (e.g., by adding EDTA).

-

-

Detection:

-

Separate the radiolabeled RNA product from the unincorporated nucleotides using methods like gel electrophoresis or filter binding assays.

-

Quantify the amount of incorporated radiolabel using a scintillation counter or phosphorimager.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

Anti-inflammatory Targets: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and pyrrole-based compounds have a long history as effective anti-inflammatory agents.

Cyclooxygenase (COX) Enzymes

Mechanism of Action: Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[22] Non-steroidal anti-inflammatory drugs (NSAIDs) containing a pyrrole scaffold, such as ketorolac, act by inhibiting the activity of COX enzymes.[23] By blocking the active site of COX, these drugs prevent the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever. While some pyrrole-based NSAIDs are non-selective, others show a preference for inhibiting COX-2, which is primarily induced at sites of inflammation, potentially reducing the gastrointestinal side effects associated with COX-1 inhibition.[24]

Featured Pyrrole-Based Inhibitors of COX Enzymes:

| Compound | Target(s) | IC50 (µM) | Reference |

| Ketorolac | COX-1 | ~0.02 | [25] |

| Ketorolac | COX-2 | 0.09-0.12 | [25] |

| Compound 4k | COX-2 | - | [24] |

| Compound 4h | COX-1 | - | [24] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a colorimetric assay to measure the peroxidase activity of COX-2, which is coupled to its cyclooxygenase activity.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 8.0).

-

Obtain purified human or ovine COX-2 enzyme.

-

Prepare a solution of heme as a cofactor.

-

Prepare a solution of a colorimetric substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

-

Prepare a solution of arachidonic acid as the substrate.

-

Dissolve the test compound in a suitable solvent and prepare serial dilutions.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.

-

Add the test compound at various concentrations and incubate for a short period.

-

Add the colorimetric substrate (TMPD).

-

Initiate the reaction by adding arachidonic acid.

-

-

Detection:

-

Monitor the appearance of oxidized TMPD by measuring the increase in absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each compound concentration.

-

Determine the percentage of inhibition and calculate the IC50 value.

-

Visualizing the Pathways and Processes

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

Figure 1: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition

A diagram illustrating the activation of the VEGFR-2 signaling cascade by VEGF and its inhibition by a substituted pyrrole compound.

Figure 2: Experimental Workflow for Target Validation and Lead Identification

A generalized workflow for the discovery and validation of therapeutic agents targeting a specific molecular target.

Conclusion and Future Directions

The substituted pyrrole scaffold continues to be a remarkably fruitful starting point for the design and discovery of novel therapeutic agents. The diverse range of biological targets that can be effectively modulated by pyrrole-containing compounds underscores their importance in medicinal chemistry. As our understanding of the molecular basis of diseases deepens, so too will our ability to design more potent and selective pyrrole-based drugs. Future research will likely focus on the development of pyrrole derivatives that can overcome drug resistance, exhibit improved pharmacokinetic profiles, and target novel and challenging disease pathways. The integration of computational chemistry, structural biology, and innovative screening technologies will undoubtedly accelerate the journey of new pyrrole-based therapies from the laboratory to the clinic.

References

-

Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 14(46), 34261-34289. [Link]

-

Zhu, J., et al. (2018). An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein. Bio-protocol, 8(23), e3103. [Link]

-

Collin, F., Karkare, S., & Maxwell, A. (2011). Bacterial DNA gyrase inhibitors. EcoSal Plus, 4(2). [Link]

-

Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

-

Ahmad, I., et al. (2023). A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. Current Drug Targets, 24(11), 935-966. [Link]

-

Vipergen. (n.d.). Drug Discovery Workflow - What is it?. [Link]

-

Khan, I., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Current Pharmaceutical Design, 27(26), 2949-2965. [Link]

-

Wang, L., et al. (2023). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 13, 1161203. [Link]

-

Abdel-Mohsen, H. T., et al. (2019). New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation. Archiv der Pharmazie, 352(10), e1900089. [Link]

-

Sherer, B. A., et al. (2011). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. Journal of Medicinal Chemistry, 54(24), 8486-8496. [Link]

-

Sahu, B., Sahu, R., Gidwani, B., & Mishra, A. (2024). Pyrrole: An Essential Framework in the Development of Therapeutic Agents and Insightful Analysis of Structure‐Active Relationships. ChemistrySelect, 9(33), e202401140. [Link]

-

Hennig, J., et al. (2013). Fluorescence polarization binding assays. Bio-protocol, 3(18), e903. [Link]

-

Khrunyk, Y., et al. (2023). Nucleoside Analogs That Inhibit SARS-CoV-2 Replication by Blocking Interaction of Virus Polymerase with RNA. International Journal of Molecular Sciences, 24(4), 3411. [Link]

-

A quantitative cell-based assay for detecting microtubule stabilizing agents. (n.d.). ResearchGate. [Link]

-

Llambi, F., et al. (2017). BCL-2 family proteins: Changing partners in the dance towards death. Cell, 171(3), 499-512. [Link]

-

Li, Y., et al. (2025). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Signal Transduction and Targeted Therapy, 10(1), 291. [Link]

-

Reported ranges of iC 50 for COX-1 and COX-2 of ocular NSAiDs. (n.d.). ResearchGate. [Link]

-

SciSpace. (n.d.). Drug Discovery Process. [Link]

-

El-Abd, A. O., et al. (2024). Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). Delta University Scientific Journal, 7(1), 88-113. [Link]

-

Kumar, A., et al. (2024). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega, 9(1), 1123-1137. [Link]

-

Sosič, I., et al. (2024). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. European Journal of Medicinal Chemistry, 277, 116781. [Link]

-

Gholami, M., & Ziarati, A. (2022). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Organic Chemistry Research, 8(2), 143-167. [Link]

-

Di Martile, G., et al. (2022). Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells. Cell Death & Differentiation, 29(4), 819-830. [Link]

-

Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]

-

Iannazzo, D., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783. [Link]

-

Bechstedt, S., & Brouhard, G. J. (2013). Fluorescence-based assays for microtubule architecture. Methods in Enzymology, 524, 219-237. [Link]

-

Kumar, A., et al. (2025). From Idea to Medicine: The Comprehensive Stages of Drug Discovery and Development. Journal of Biosciences and Medicines, 13(5), 1-20. [Link]

-

van der Meer, T., et al. (2023). A live-cell marker to visualize the dynamics of stable microtubules throughout the cell cycle. Molecular Biology of the Cell, 34(12), ar113. [Link]

-

Mohamed, M. S., et al. (2016). Design, synthesis, assessment, and molecular docking of novel pyrrolopyrimidine (7-deazapurine) derivatives as non-nucleoside hepatitis C virus NS5B polymerase inhibitors. Bioorganic & Medicinal Chemistry, 24(10), 2259-2272. [Link]

-

A Bcl-2 family dual-channel fluorescence polarization assay schematic. (n.d.). ResearchGate. [Link]

-

IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (n.d.). ResearchGate. [Link]

-

Alam, A., et al. (2025). Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. Journal of Computer-Aided Molecular Design, 39(1), 1-16. [Link]

-

Phosat, A., et al. (2023). Elucidating specific interactions for designing novel pyrrolamide derivatives as potential GyrB inhibitors based on ab initio fragment molecular orbital calculations. Journal of Biomolecular Structure and Dynamics, 1-12. [Link]

-

BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. [Link]

-

Li, R., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. The Open Biotechnology Journal, 8, 1-8. [Link]

-

Gholap, S. S. (2016). Pyrrole: An emerging scaffold for construction of valuable therapeutic agents. European Journal of Medicinal Chemistry, 110, 13-31. [Link]

-

In Silico Study of Novel Ketorolac as selective Cyclooxygenase-2 (COX-2). (n.d.). Repository UIN Malang. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI. [Link]

-

Janke, C., & Brouhard, G. J. (2017). In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy. arXiv preprint arXiv:1707.03211. [Link]

-

Phosat, A., et al. (2023). Elucidating specific interactions for designing novel pyrrolamide derivatives as potential GyrB inhibitors based on ab initio fragment molecular orbital calculations. Journal of Biomolecular Structure and Dynamics, 1-12. [Link]

-

Musso, L., et al. (2022). Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. Journal of Experimental & Clinical Cancer Research, 41(1), 22. [Link]

-

Small molecule NS5B RdRp non-nucleoside inhibitors for the treatment of HCV infection: A medicinal chemistry perspective. (n.d.). ResearchGate. [Link]

-

Structure of some pyrrole drugs. (n.d.). ResearchGate. [Link]

-

Alanazi, A. M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6202. [Link]

-

Adel, A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460. [Link]

-

A workflow diagram of structure-based drug design (SBDD) process. (n.d.). ResearchGate. [Link]

-

Apoptosis Regulation by Genes | Bcl-2 Family. (2019, February 25). YouTube. [Link]

-

Drug Development Process Flowchart. (n.d.). Miro. [Link]

Sources

- 1. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies [mdpi.com]

- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]